An In-depth Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene: A Key Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of halogenated aromatic compounds is of paramount importance. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures with tailored electronic and steric properties. Among these, 1,3-Dibromo-2-chloro-5-fluorobenzene emerges as a compound of significant interest. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers a rich platform for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of 1,3-Dibromo-2-chloro-5-fluorobenzene, detailing its chemical and physical properties, a plausible synthetic route, its expected reactivity, potential applications in drug discovery, and essential safety information.
Core Properties and Identifiers
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. The key identifiers and physicochemical properties of 1,3-Dibromo-2-chloro-5-fluorobenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 179897-90-6 | [1][2] |
| Molecular Formula | C₆H₂Br₂ClF | [2][3] |
| Molecular Weight | 288.34 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 85-87 °C | [1] |
| Boiling Point | 260.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 2.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 111.3 ± 25.9 °C | [1] |
| InChIKey | PZKDJJMHRYNBOR-UHFFFAOYSA-N | [3] |
| SMILES | FC1=CC(Br)=C(Cl)C(Br)=C1 | [3] |
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Due to the coupling with the adjacent fluorine atom and potentially long-range couplings with other protons, these signals will likely appear as complex multiplets.
-
¹³C NMR: The spectrum will exhibit six signals for the six aromatic carbons. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the carbons will be influenced by the electronegativity of the attached halogens.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Halogen (C-F, C-Cl, C-Br) stretching vibrations at lower frequencies.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. The fragmentation pattern would likely involve the loss of halogen atoms and potentially the elimination of small neutral molecules.
Synthesis and Reactivity
The synthesis of polyhalogenated benzenes often involves multi-step sequences, with the Sandmeyer reaction being a cornerstone for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate.[4] A plausible and detailed synthetic protocol for 1,3-Dibromo-2-chloro-5-fluorobenzene is outlined below, based on established methodologies for similar compounds.[5]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene.
Detailed Experimental Protocol
Step 1: Diazotization of 2,4-Dibromo-6-chloroaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-Dibromo-6-chloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a suitable analytical method (e.g., TLC).
Step 2: Fluoro-dediazoniation (Balz-Schiemann type reaction)
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To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid (HBF₄, 1.2 eq).
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A precipitate of the diazonium tetrafluoroborate salt should form. Isolate the salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).
-
Carefully dry the isolated diazonium tetrafluoroborate salt.
-
Gently heat the dry salt in a suitable apparatus. The salt will decompose to yield 1,3-Dibromo-2-chloro-5-fluorobenzene, nitrogen gas, and boron trifluoride. The product can be collected by distillation or sublimation.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Reactivity Profile
The reactivity of 1,3-Dibromo-2-chloro-5-fluorobenzene is dictated by the electronic effects of the four halogen substituents. The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect, while the bromine and chlorine atoms also contribute to the electron-deficient nature of the aromatic ring. This electronic profile makes the compound susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens.
Furthermore, the presence of two bromine atoms provides two reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7][8] The differential reactivity of the C-Br versus C-Cl bonds can potentially be exploited for selective and sequential cross-coupling reactions, allowing for the stepwise introduction of different functional groups.[7] This regioselective functionalization is a powerful tool in the synthesis of complex organic molecules.
Caption: Reactivity overview of 1,3-Dibromo-2-chloro-5-fluorobenzene.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic compounds are integral to the development of a vast number of pharmaceuticals.[9][10] The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[11][12]
1,3-Dibromo-2-chloro-5-fluorobenzene serves as a valuable building block in medicinal chemistry for several reasons:
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Scaffold for Diversity-Oriented Synthesis: The multiple halogenation sites allow for the creation of libraries of compounds with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies.
-
Introduction of a Fluorine Moiety: The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity through favorable electrostatic interactions.
-
Precursor to Complex Heterocycles: This compound can be used as a starting material for the synthesis of various heterocyclic systems, which are common motifs in many drug molecules.
While specific drugs derived directly from 1,3-Dibromo-2-chloro-5-fluorobenzene are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,3-Dibromo-2-chloro-5-fluorobenzene. It is classified as a hazardous substance and requires careful handling to avoid exposure.[13][14][15][16][17]
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][14]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13][14]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
1,3-Dibromo-2-chloro-5-fluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in advanced organic synthesis. Its unique combination of halogen atoms provides multiple avenues for selective chemical transformations, making it a valuable tool for medicinal chemists and researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential and accelerating the discovery of novel and impactful molecules.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025, December 19). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]
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PubChem. 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. Retrieved from [Link]
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ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 18–21.
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- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- Mondal, S., & Darses, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16175–16246.
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 51(11-12), 1219–1229.
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- Ma, S., & Zhang, J. (2012). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry, 10(30), 5797–5800.
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